molecular formula C10H12O3 B1598247 1-(4-(2-Hydroxyethoxy)phenyl)ethanone CAS No. 31769-45-6

1-(4-(2-Hydroxyethoxy)phenyl)ethanone

Cat. No.: B1598247
CAS No.: 31769-45-6
M. Wt: 180.2 g/mol
InChI Key: GAGUQISURGFYNC-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethoxy)phenyl)ethanone is a synthetic organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol. This compound is known for its unique structure, which includes a hydroxyethoxy group attached to a phenyl ring, making it a valuable molecule in various scientific and industrial applications.

Scientific Research Applications

1-(4-(2-Hydroxyethoxy)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(4-(2-Hydroxyethoxy)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where ethylene glycol phenyl ether acetate reacts with isobutyl chloride in the presence of a Lewis acid catalyst at temperatures ranging from -5 to 5°C . The reaction time typically spans 3 to 6 hours. Another method involves the condensation of phenoxyethanol with fluoren-9-one using a Ti cation-exchanged montmorillonite as a strong solid acid catalyst .

Chemical Reactions Analysis

1-(4-(2-Hydroxyethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethoxy)phenyl)ethanone involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . These reactions allow the compound to modify other molecules, leading to various biochemical and chemical effects.

Comparison with Similar Compounds

1-(4-(2-Hydroxyethoxy)phenyl)ethanone can be compared to similar compounds such as:

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound has a similar structure but includes a methoxy group instead of a hydroxyethoxy group.

    2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound has an additional methyl group, making it structurally similar but with different chemical properties.

The uniqueness of this compound lies in its hydroxyethoxy group, which imparts distinct chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-[4-(2-hydroxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUQISURGFYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389061
Record name 2-(4-acetylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31769-45-6
Record name 2-(4-acetylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(2-HYDROXYETHOXY)ACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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